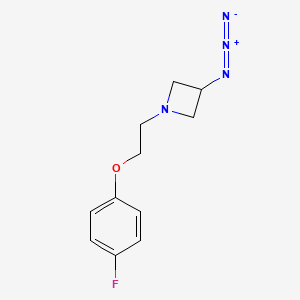

3-叠氮-1-(2-(4-氟苯氧基)乙基)氮杂环丁

描述

“3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine” is a chemical compound with the molecular formula C11H13FN4O . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of azetidines, such as “3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine”, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes . This method is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .

Molecular Structure Analysis

The molecular structure of “3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine” is represented by the molecular formula C11H13FN4O . The average mass of the molecule is 236.245 Da .

科学研究应用

前药设计和药代动力学

3-叠氮化合物,如 3'-叠氮-2',3'-二脱氧胸苷 (AZT),在抗病毒治疗中发挥着至关重要的作用,尤其是在抗艾滋病病毒方面。然而,AZT 的局限性,包括毒性、脑部摄取有限和耐药性发展迅速,推动了前药的设计以改善治疗效果。策略集中于增强血脑屏障穿透性、增加血浆半衰期以及确保药物靶向或定位于特定部位。该设计包括具有改进的抗 HIV 活性的 5'-O-取代前药和衍生物,以解决 AZT 的临床局限性(Parang、Wiebe 和 Knaus,2000)。

抗癌应用

3'-叠氮-2',3'-二脱氧-5-氟尿苷的磷酰胺酯,一种叠氮化合物的变体,在包括宫颈癌、口腔癌和乳腺癌细胞的人类癌细胞系中表现出显着的抗癌活性。这些化合物,例如具有 N-乙基和 N-炔丙基取代基的化合物,与母体核苷相比表现出更高的活性,表明它们在癌症治疗中的潜力(Lewandowska 等,2013)。

合成和药物化学

氮杂环丁及其相关化合物,包括氮杂环丁-3-酮,在药物发现和合成化学中是重要的基序。这些化合物由于其独特的结构和反应性,提供了对未开发化学空间的访问。它们通过各种方法合成,可以转化为类药物化合物或用于制备其他官能化的氮杂环丁,显示了它们在药物化学中的多功能性和重要性(Denis 等,2018)。

生物正交化学和 RNA 标记

叠氮基团在生物正交化学中很突出,特别是用于标记和功能化 RNA 以研究其生物学。叠氮修饰的 RNA 的合成,尽管在固相合成中存在挑战,突出了叠氮在生物共轭中的多功能性以及它们在生物技术应用中的潜力,包括 siRNA 技术和 RNA 代谢标记(Moreno 等,2022)。

环境影响和生物转化

了解像 AZT 这样的叠氮化合物在环境中的归宿至关重要,例如通过环境菌株对 AZT 生物转化的研究。识别和表征转化产物,例如羟基化的 AZT 衍生物,对于评估这些化合物的环境影响和生态归宿至关重要(Kruszewska 等,2003)。

作用机制

Target of action

Without specific studies, it’s difficult to identify the exact targets of “3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine”. Azetidines and aziridines are known to be used as building blocks for polyamines , which play crucial roles in cellular processes such as DNA replication and repair, protein synthesis, and cell growth.

Mode of action

The mode of action would depend on the specific targets of the compound. Given the presence of an azetidine ring, it’s possible that the compound could undergo ring-opening reactions to interact with its targets .

Biochemical pathways

Again, without specific studies, it’s hard to say which biochemical pathways would be affected by this compound. Polyamines synthesized from azetidines and aziridines could potentially affect a wide range of pathways due to their involvement in fundamental cellular processes .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, polyamines play crucial roles in various cellular processes, so the effects could potentially be wide-ranging .

属性

IUPAC Name |

3-azido-1-[2-(4-fluorophenoxy)ethyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4O/c12-9-1-3-11(4-2-9)17-6-5-16-7-10(8-16)14-15-13/h1-4,10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUBQWLYPQTBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCOC2=CC=C(C=C2)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

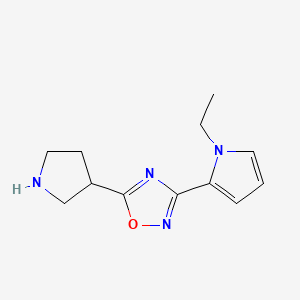

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475759.png)

![4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1475770.png)

![(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475772.png)

![3-(pyrrolidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475775.png)